molecular formula C18H14Cl2N2O2 B3870090 (4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one

(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one

Cat. No.: B3870090
M. Wt: 361.2 g/mol
InChI Key: UPZIWFXWERLAOH-OQLLNIDSSA-N
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Description

(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazolone core substituted with dichlorophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with a methylpyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine.

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups but different core structures.

    Methoxybenzaldehydes: Compounds with methoxyphenyl groups but different functional groups.

Uniqueness

(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is unique due to its specific combination of dichlorophenyl and methoxyphenyl groups attached to a pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-15(9-12-3-6-14(24-2)7-4-12)18(23)22(21-11)13-5-8-16(19)17(20)10-13/h3-10H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZIWFXWERLAOH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one

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